2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide
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Description
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets mutated EGFR, which is found in non-small cell lung cancer (NSCLC) patients. AZD9291 has shown promising results in clinical trials and is currently approved for the treatment of NSCLC patients with T790M mutation.
Scientific Research Applications
1. Synthesis of Pyridine and Pyrimidine Derivatives
2-aza-1,3-dienes, bearing donor substituents, have been prepared for the construction of pyridine or pyrimidine derivatives. These compounds are synthesized through reactions involving electron-deficient dienophiles, yielding tetrahydropyridines and pyrimidines with exo selectivity. This method provides a pathway for the synthesis of highly substituted compounds relevant to medicinal chemistry and materials science (Morel et al., 1996).
2. Corrosion Inhibition
New long alkyl side chain acetamide derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, demonstrating the potential of similar structures in protecting metals against corrosion in various industrial applications (Yıldırım & Cetin, 2008).
3. Chemical Transformations for Heterocyclic Compounds
Research has focused on the synthesis and transformation of spiro thiazolinone heterocyclic compounds, showcasing the versatility of similar chemical frameworks in generating bioactive fused heterocyclic compounds. Such processes underline the importance of these structures in developing new pharmaceuticals (Patel & Patel, 2015).
4. Novel Transformations for Fluorescent Heterocycles
Annelated 2-amino pyridines, such as pyrrolo[2,3-b]pyridines, have been synthesized through a sequence involving coupling, isomerization, and cyclocondensation. These heterocycles are not only highly fluorescent but also exhibit partial pH sensitivity, illustrating the potential for creating advanced materials with specific optical properties (Schramm et al., 2006).
5. Palladium-Catalyzed Carbonylation for Heterocyclic Derivatives
A multicomponent approach has been reported for synthesizing 2-(imidazo[1,2-a]pyridin-3-yl)-N,N-dialkylacetamides, highlighting the efficiency of palladium-catalyzed carbonylation in creating compounds with potential CNS activity. This approach underscores the significance of catalysis in the efficient and selective synthesis of complex heterocyclic structures (Veltri et al., 2020).
properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-13(2)17-15(20)12-18-9-7-8-14(16(18)21)24(22,23)19-10-5-3-4-6-11-19/h7-9,13H,3-6,10-12H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYOHGLBMFJXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide |
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